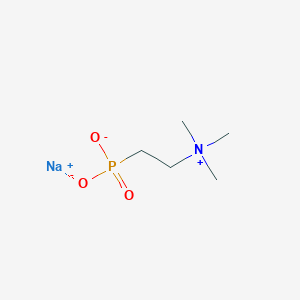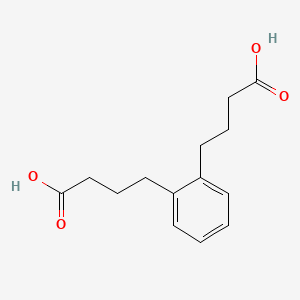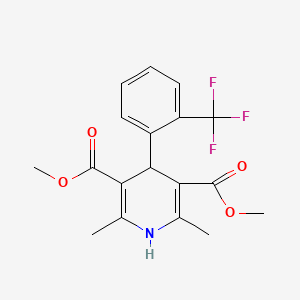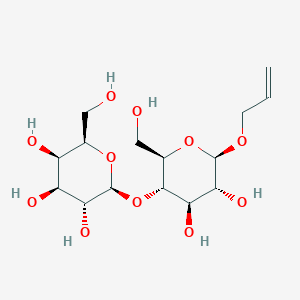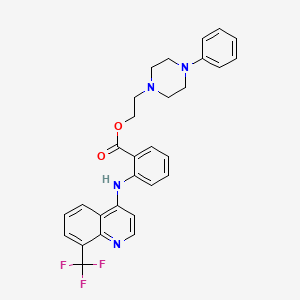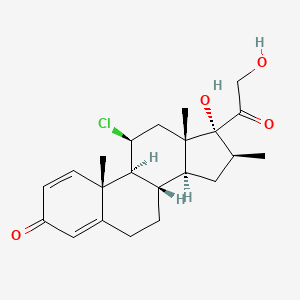
11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. This compound is part of the glucocorticoid class of steroids, which are commonly used in the treatment of various inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- typically involves multiple steps starting from simpler steroid precursors. One common method involves the microbial transformation of phytosterols into intermediate compounds, which are then chemically modified through a series of reactions including hydrolysis, decarboxylation, rearrangement, dehydration, and dehydrogenation .
Industrial Production Methods
Industrial production of this compound often employs a combination of microbial and chemical processes to achieve high yields and purity. The microbial process involves the use of engineered strains of Mycolicibacterium neoaurum to convert phytosterols into intermediate compounds, which are then subjected to chemical reactions to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other corticosteroids and related compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Employed in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins involved in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone: Another synthetic corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Dexamethasone: A widely used corticosteroid with potent anti-inflammatory effects.
Prednisolone: A commonly used corticosteroid for treating various inflammatory and autoimmune conditions.
Uniqueness
Pregna-1,4-diene-3,20-dione, 11-chloro-17,21-dihydroxy-16-methyl-, (11beta,16beta)- is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. This compound is often preferred in certain clinical settings due to its potency and duration of action.
Propiedades
Número CAS |
25121-04-4 |
|---|---|
Fórmula molecular |
C22H29ClO4 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,16S,17R)-11-chloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-20(13,2)19(15)17(23)10-21(16,3)22(12,27)18(26)11-24/h6-7,9,12,15-17,19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19+,20-,21-,22-/m0/s1 |
Clave InChI |
BMFNZMCBJPBGNF-JMDSDPCGSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)Cl)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


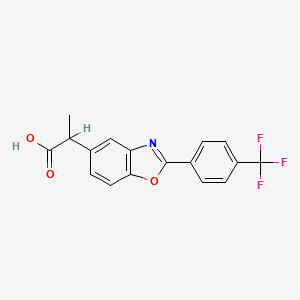
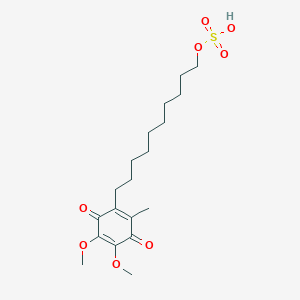
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
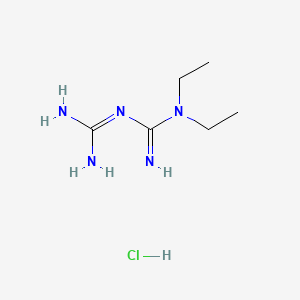
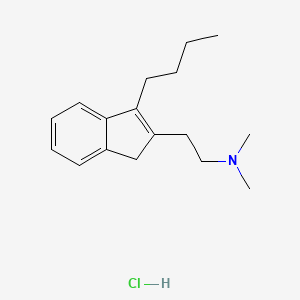
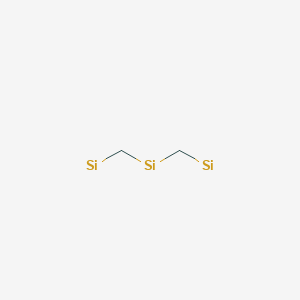
![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
